

An In-depth Technical Guide to Acid Blue 120

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Compound of Interest

Compound Name: Acid Blue 120

Cat. No.: B1665437

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Introduction

Acid Blue 120, also known by its Colour Index name C.I. 26400, is a synthetic dye belonging to the double azo class.^[1] Azo dyes are characterized by the presence of one or more azo groups ($-N=N-$) which form the basis of their chromophoric properties. Due to its sulfonic acid groups, **Acid Blue 120** is highly soluble in water, making it suitable for a variety of applications, primarily in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamides.^{[2][3]} It also finds use in the coloring of leather and paper.^[3] While its primary applications are industrial, its use in biological contexts as a staining agent has been noted, although specific protocols are not widely documented.^[2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological interactions of **Acid Blue 120**, tailored for a scientific audience.

Chemical and Physical Properties

Acid Blue 120 is a dark purple or dark-brown to very dark blue or black powder. It is soluble in water, forming a purple solution, and soluble in ethanol, creating a deep blue solution. The dye's color is pH-sensitive; in concentrated sulfuric acid, it appears as a green-light blue, and the addition of a strong base like sodium hydroxide to its aqueous solution results in a red sauce color.

Quantitative Data

The following tables summarize the key quantitative properties of **Acid Blue 120**.

Identifier	Value
CAS Number	3529-01-9
Colour Index	C.I. 26400
Molecular Formula	C ₃₃ H ₂₃ N ₅ Na ₂ O ₆ S ₂
Molecular Weight	695.68 g/mol
IUPAC Name	disodium;8-(4-methylanilino)-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate

Physicochemical Property	Value
λ _{max} (in water)	574 nm
Solubility in Water	60 g/L (at 90°C)
Appearance	Dark purple to black powder

Synthesis

The synthesis of **Acid Blue 120** is a multi-step process involving diazotization and coupling reactions.

Experimental Protocol: Synthesis of Acid Blue 120

Materials:

- m-Aminobenzenesulfonic acid
- Sodium nitrite
- Sulfuric acid
- 1-Naphthylamine
- Hydrochloric acid

- Sodium hydroxide
- Sodium chloride (common salt)
- N-p-tolyl-peri acid (8-(p-toluidino)naphthalene-1-sulfonic acid)
- Sodium carbonate
- Acetic acid
- Sodium acetate

Procedure:

- Diazotization of m-Aminobenzenesulfonic acid:
 - In a reactor, mix 0.05 mol of m-aminobenzenesulfonic acid, 0.0403 mol of sulfuric acid, and 100 mL of water.
 - Cool the mixture to 8-10°C.
 - Slowly add 0.05 mol of sodium nitrite over 10-15 minutes, maintaining the temperature.
 - Continue stirring for 30-40 minutes to complete the diazotization reaction.
- Preparation of 1-Naphthylamine Solution:
 - In a separate vessel, create a suspension of 0.05175 mol of 1-naphthylamine, 0.05255 mol of hydrochloric acid, and 104 mL of water.
 - Heat the suspension to 70-80°C to dissolve the 1-naphthylamine. The solution should be maintained at approximately 50°C.
- First Coupling Reaction:
 - Add the hot 1-naphthylamine solution to the diazonium salt solution from step 1 over 30 minutes.
 - Maintain the coupling temperature at 15-18°C.

- During the addition, add a 20% sodium hydroxide solution to maintain the pH of the reaction mixture at approximately 3.5.
- After the addition is complete, continue to stir for 10 minutes.
- Isolation of the Monoazo Dye Intermediate:
 - Adjust the pH of the reaction mixture to 8.0-8.5 with a 20% sodium hydroxide solution and stir for 20 minutes.
 - Add approximately 70g of common salt to precipitate the monoazo dye.
 - Cool the resulting suspension to 5°C.
- Diazotization of the Monoazo Dye Intermediate:
 - To the cooled suspension, add 0.0145 mol of sodium nitrite.
 - Then, add a mixture of 0.1651 mol of sulfuric acid and 20g of ice.
 - Add another 0.0435 mol of sodium nitrite over 15 minutes, keeping the temperature between 5-10°C.
 - Stir for 5 hours.
 - Filter the mixture and wash the filter cake with 130g of ice water to form a suspension of the diazotized intermediate.
- Preparation of N-p-tolyl-peri acid Solution:
 - In a separate reactor, mix 0.045 mol of N-p-tolyl-peri acid with 150 mL of water.
 - Add a sufficient amount of sodium carbonate and heat to 40-50°C to dissolve the acid.
 - Dilute the solution with 200 mL of water and add a trace of acetic acid to make it weakly acidic.
 - Add 8.5g of sodium acetate.

- Second Coupling Reaction:
 - Cool the N-p-tolyl-peri acid solution to 13-15°C.
 - Add the diazonium suspension from step 5 to this solution over 5 minutes.
 - Continue to stir for 2-3 hours until the reaction is complete.
 - Let the mixture stand overnight.
- Final Product Isolation:
 - Neutralize the mixture to a weakly alkaline pH with sodium hydroxide.
 - Heat to 60-70°C and add salt to precipitate the final product.
 - Cool, filter, wash, and dry the precipitate to obtain **Acid Blue 120**.

Biological Applications and Experimental Protocols

Acid Blue 120 is noted for its use in "biological shading," a general term that implies its utility as a biological stain. As an acid dye, it is expected to bind to basic components of the cell, such as the cytoplasm and connective tissues.

Generalized Protocol for Staining with Acid Dyes

Disclaimer: A specific, validated protocol for the use of **Acid Blue 120** in histological or cytological staining is not readily available in the reviewed scientific literature. The following is a generalized protocol for using acid dyes as counterstains, which can be adapted and optimized for **Acid Blue 120**.

Materials:

- Deparaffinized and rehydrated tissue sections on slides
- Hematoxylin solution (e.g., Harris' or Mayer's) for nuclear staining
- **Acid Blue 120** staining solution (e.g., 0.5% w/v in 1% aqueous acetic acid - this concentration is a starting point and may require optimization)

- Differentiating solution (e.g., 0.5% acetic acid)
- Graded ethanol series (70%, 95%, 100%)
- Xylene or other clearing agent
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene to remove paraffin wax.
 - Rehydrate the tissue sections by passing them through a graded series of alcohol (100%, 95%, 70%) and finally into distilled water.
- Nuclear Staining:
 - Stain the sections with a hematoxylin solution according to standard protocols to stain the cell nuclei.
 - Wash gently in running tap water.
 - "Blue" the hematoxylin in a suitable solution (e.g., Scott's tap water substitute).
 - Wash in distilled water.
- Counterstaining with **Acid Blue 120**:
 - Immerse the slides in the **Acid Blue 120** staining solution for 3-5 minutes (the optimal time may vary).
 - Briefly rinse in distilled water to remove excess stain.
- Differentiation:
 - If the staining is too intense, briefly dip the slides in a differentiating solution (e.g., 0.5% acetic acid) for a few seconds.

- Monitor the differentiation process under a microscope until the desired staining intensity is achieved.
- Wash gently in distilled water.
- Dehydration and Mounting:
 - Dehydrate the sections through a graded series of alcohols (70%, 95%, 100%).
 - Clear the sections in xylene or a suitable substitute.
 - Mount a coverslip using an appropriate mounting medium.

Expected Results:

- Nuclei: Blue/Purple (from hematoxylin)
- Cytoplasm, muscle, collagen, and other acidophilic structures: Shades of blue (from **Acid Blue 120**)

Toxicology and Biological Effects

The toxicological properties of **Acid Blue 120** have not been fully investigated. It may cause eye, skin, respiratory, and digestive tract irritation.

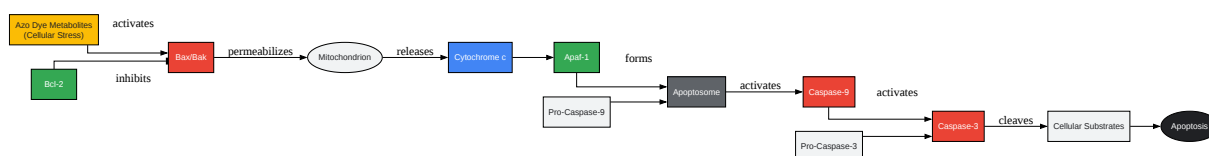
Like other azo dyes, the primary toxicological concern is related to the metabolic cleavage of the azo bond, which can lead to the formation of aromatic amines. This process can be catalyzed by azoreductases from intestinal microorganisms or hepatic enzymes. Some aromatic amines are known to be mutagenic or carcinogenic.

Interaction with Signaling Pathways

Disclaimer: There is no direct evidence in the reviewed scientific literature specifically linking **Acid Blue 120** to the modulation of a particular signaling pathway. However, studies on other azo dyes have suggested that they or their metabolites can induce cellular stress responses, including apoptosis and the activation of oxidative stress pathways. For instance, exposure to certain azo dyes has been shown to activate the Nrf2-mediated antioxidant response pathway as a defense mechanism against oxidative stress. Some azo compounds have also been

investigated for their potential to induce apoptosis in cancer cells, which involves a complex cascade of signaling molecules.

The following diagram illustrates a generalized representation of the intrinsic apoptotic signaling pathway, which can be triggered by cellular stress that may be induced by some chemical compounds. Its direct activation by **Acid Blue 120** has not been experimentally confirmed.



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A generalized intrinsic apoptosis pathway.

Conclusion

Acid Blue 120 is a well-characterized double azo dye with significant industrial applications. Its chemical and physical properties are well-documented, and its synthesis is achievable through established chemical procedures. While its use as a biological stain is noted, specific protocols for its application in research are not widely published, necessitating adaptation of general acid dye staining methods. The toxicological profile of **Acid Blue 120** is incomplete, and further research is required to fully understand its potential health effects, particularly concerning the biological activity of its metabolites. The direct impact of **Acid Blue 120** on specific cellular signaling pathways remains an area for future investigation. This guide provides a foundational resource for researchers and professionals working with or considering the use of **Acid Blue 120** in their respective fields.

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